N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide
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Overview
Description
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide: is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide typically involves the following steps:
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Formation of the Triazine Ring: : The triazine ring is synthesized by the cyclization of appropriate precursors under controlled conditions. For instance, the chloride ion of certain compounds can be replaced with morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .
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Introduction of the Cycloheptyl Group: : The cycloheptyl group is introduced through a substitution reaction, where a suitable cycloheptyl precursor reacts with the triazine ring under specific conditions.
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Attachment of the Sulfonamide Group: : The final step involves the attachment of the propane-2-sulfonamide group to the triazine ring. This is typically achieved through a condensation reaction with appropriate sulfonamide precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring or the cycloheptyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been evaluated for its antimicrobial activity against various bacteria and fungi.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methoxybenzene-1-sulfonamide
Uniqueness
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propane-2-sulfonamide is unique due to its specific combination of a cycloheptyl group, a triazine ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H26N4O2S |
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Molecular Weight |
302.44 g/mol |
IUPAC Name |
N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)propane-2-sulfonamide |
InChI |
InChI=1S/C13H26N4O2S/c1-11(2)20(18,19)16-13-14-9-17(10-15-13)12-7-5-3-4-6-8-12/h11-12H,3-10H2,1-2H3,(H2,14,15,16) |
InChI Key |
OXQASPVXXOFXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NCN(CN1)C2CCCCCC2 |
Origin of Product |
United States |
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